molecular formula C6H3FNNaO4S B13166550 Sodium 4-fluoro-2-nitrobenzene-1-sulfinate

Sodium 4-fluoro-2-nitrobenzene-1-sulfinate

Katalognummer: B13166550
Molekulargewicht: 227.15 g/mol
InChI-Schlüssel: DLQHUCWVYPJGOA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 4-fluoro-2-nitrobenzene-1-sulfinate is an organic compound with the molecular formula C6H3FNNaO4S and a molecular weight of 227.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 4-fluoro-2-nitrobenzene-1-sulfinate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various sulfonylated, sulfenylated, and sulfinylated compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wissenschaftliche Forschungsanwendungen

Sodium 4-fluoro-2-nitrobenzene-1-sulfinate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of sodium 4-fluoro-2-nitrobenzene-1-sulfinate involves its ability to act as an electrophile in chemical reactions. This property allows it to interact with nucleophiles, leading to the formation of various organosulfur compounds . The molecular targets and pathways involved in these reactions are primarily related to the sulfonylation, sulfenylation, and sulfinylation processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium 4-fluoro-2-nitrobenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C6H3FNNaO4S

Molekulargewicht

227.15 g/mol

IUPAC-Name

sodium;4-fluoro-2-nitrobenzenesulfinate

InChI

InChI=1S/C6H4FNO4S.Na/c7-4-1-2-6(13(11)12)5(3-4)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1

InChI-Schlüssel

DLQHUCWVYPJGOA-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.